Regioisomeric Differentiation: 3-Amino vs. 4-Amino Substitution in 1H-Pyrazol-3-amine Scaffolds
The 3-amino substitution pattern on the 1H-pyrazole ring is structurally essential for kinase inhibitor development, as demonstrated in a systematic structure-activity relationship (SAR) study of 1H-pyrazol-3-amine derivatives. The prioritized RIPK1 inhibitor compound 44, derived from optimization of the 1H-pyrazol-3-amine scaffold, achieved low nanomolar activity against RIPK1 kinase with high kinome selectivity [1]. In contrast, the 4-amino regioisomer 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (CAS 1152841-43-4) is offered solely as an uncharacterized research compound with no validated biological activity correlation to the 3-amino scaffold, and no peer-reviewed studies reporting its activity against any kinase target have been identified .
| Evidence Dimension | Biological activity in kinase inhibition (RIPK1) |
|---|---|
| Target Compound Data | Scaffold class (1H-pyrazol-3-amine) yields low nanomolar RIPK1 inhibition after optimization (compound 44) |
| Comparator Or Baseline | 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (CAS 1152841-43-4) |
| Quantified Difference | Qualitative: 3-amino scaffold demonstrates validated kinase inhibitor SAR; 4-amino scaffold lacks any peer-reviewed biological activity data |
| Conditions | Kinase inhibition assay (RIPK1); human and murine cellular necroptosis models |
Why This Matters
Procurement of the 3-amino regioisomer is mandatory for applications requiring validated kinase inhibitor SAR, as the 4-amino analog lacks any established biological activity correlation.
- [1] Tao Q, Li X, Yu H, et al. Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. J Med Chem. 2025;68(20):21766-21785. doi:10.1021/acs.jmedchem.5c02124. View Source
